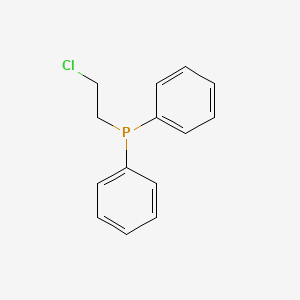

2-Chloroethyldiphenylphosphine

Description

Significance of Organophosphorus Compounds in Modern Synthesis and Catalysis

Organophosphorus compounds represent a cornerstone of modern chemistry, with their applications spanning organic synthesis, materials science, medicinal chemistry, and agriculture. longdom.orgrsc.org These compounds are integral to numerous chemical transformations, acting as key reagents, intermediates, and ligands for transition metal catalysts. mdpi.commdpi.com Their utility stems from the unique properties of the phosphorus atom, which can exist in various oxidation states and coordination environments, allowing for fine-tuning of reactivity and selectivity. longdom.org

In the realm of synthesis, organophosphorus reagents are famous for their role in fundamental reactions like the Wittig reaction, which is a premier method for alkene synthesis from aldehydes or ketones using phosphonium (B103445) ylides. researchgate.net Other notable transformations include the Arbuzov, Pudovik, and Mitsunobu reactions, all of which are indispensable tools for constructing carbon-phosphorus and other essential bonds. mdpi.com Furthermore, organophosphates, a subclass of organophosphorus compounds, are widely used as electrophiles in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Kumada reactions, demonstrating their versatility in forming carbon-carbon bonds. nih.gov

The impact of organophosphorus compounds is profoundly felt in the field of catalysis. oatext.com Tertiary phosphines, in particular, are a dominant class of ligands in homogeneous catalysis. mdpi.com By coordinating to transition metals like palladium, platinum, and rhodium, these ligands can modulate the metal center's electronic and steric properties. mdpi.comumb.edu This modulation is critical for controlling the activity and selectivity of catalytic processes, including cross-couplings, hydroformylations, and hydrogenations. mdpi.comoatext.com The development of chiral phosphine (B1218219) ligands has been especially pivotal for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. longdom.orgmdpi.com The continuous development of novel organophosphorus compounds and catalytic systems addresses the growing demand for efficient, cost-effective, and environmentally benign chemical processes. longdom.org

Position of 2-Chloroethyldiphenylphosphine within Tertiary Phosphine Ligand Chemistry

2-Chloroethyldiphenylphosphine holds a distinct position within the vast family of tertiary phosphine ligands, primarily due to the functional chloroethyl group attached to the phosphorus atom. smolecule.com Tertiary phosphines (PR₃) are a critical class of ligands because their electronic and steric characteristics can be systematically modified by changing the 'R' groups, which in turn influences the properties of their metal complexes. umb.edu

Electronic Properties: The electronic nature of 2-Chloroethyldiphenylphosphine positions it as a moderate sigma-donor ligand. smolecule.com The presence of the electron-withdrawing chloroethyl substituent decreases the electron density at the phosphorus center when compared to a more standard ligand like triphenylphosphine (B44618). smolecule.com This modification influences its coordination behavior with transition metals. smolecule.com Spectroscopic analyses of its complexes, for instance with molybdenum pentacarbonyl, show carbonyl stretching frequencies that are characteristic of moderately electron-donating phosphines. smolecule.com

Steric Profile: The steric bulk of a phosphine ligand is a crucial factor in catalysis, affecting both the stability of the metal complex and the accessibility of substrates to the catalytic center. smolecule.com The steric profile of 2-Chloroethyldiphenylphosphine is characterized by a cone angle similar to that of the widely used triphenylphosphine. smolecule.com This provides a good balance, offering sufficient protection to the metal center to prevent catalyst deactivation while still allowing the necessary space for catalytic turnover. smolecule.com

Reactivity and Functionality: The most defining feature of 2-Chloroethyldiphenylphosphine is the reactive C-Cl bond on the ethyl chain. This functionality allows the compound to act not just as a spectator ligand but as a versatile precursor for more complex and tailored ligand architectures. The chloroethyl group can readily undergo nucleophilic substitution reactions, enabling the introduction of various other functional groups (e.g., amines, thiols, azides). smolecule.comresearchgate.net This synthetic versatility allows for the creation of hemilabile ligands, where a secondary, weaker donor group is tethered to the phosphine, which can play a dynamic role in catalytic cycles. researchgate.netnih.gov

| Property | 2-Chloroethyldiphenylphosphine | Triphenylphosphine | Tricyclohexylphosphine |

|---|---|---|---|

| Formula | C₁₄H₁₄ClP | C₁₈H₁₅P | C₁₈H₃₃P |

| Molar Mass | 248.69 g/mol | 262.29 g/mol | 280.43 g/mol |

| Electronic Character | Moderate σ-donor, weak π-acceptor | Good σ-donor, weak π-acceptor | Strong σ-donor, weak π-acceptor |

| Key Feature | Reactive chloroethyl group for functionalization | Standard benchmark ligand | High steric bulk |

Overview of Key Academic Research Trajectories Involving 2-Chloroethyldiphenylphosphine

Academic research has leveraged the unique attributes of 2-Chloroethyldiphenylphosphine primarily in the synthesis of sophisticated ligands and the study of their coordination chemistry with transition metals. Its utility as a synthon is a recurring theme in the literature.

A prominent research trajectory involves the use of 2-Chloroethyldiphenylphosphine as a starting material for the synthesis of hemilabile ligands. researchgate.netnih.gov These are ligands that contain at least two different donor groups, one of which can reversibly bind to a metal center. For example, 2-Chloroethyldiphenylphosphine has been reacted with pyrene-appended thioamides to create novel phosphine-thioether (P,S) ligands. researchgate.net These ligands, when complexed with metals like Rhodium(I), can form "molecular tweezer" structures capable of anion recognition. researchgate.net The chloroethyl group is crucial here, as its reactivity allows for the straightforward linkage of the phosphine core to the secondary donor moiety. researchgate.netnih.gov

Another significant area of research is the synthesis of novel coordination complexes for potential applications in catalysis and materials science. smolecule.comsci-hub.se The reaction of 2-Chloroethyldiphenylphosphine with various metal precursors leads to complexes with interesting structural and reactive properties. For instance, studies on its complexes with Rhodium(I) have shown that the coordination environment can be highly sensitive to the solvent, leading to an equilibrium between different structural isomers. nih.gov In non-polar solvents like dichloromethane (B109758), a "closed" isomer is favored, whereas in more polar solvents like tetrahydrofuran, a "semi-open" isomer, where the chloride anion has displaced the weaker sulfur donor, becomes dominant. nih.gov This solvent-induced switching provides insight into the design of stimuli-responsive catalytic systems.

Furthermore, 2-Chloroethyldiphenylphosphine has been employed in the synthesis of specialized ligands for stabilizing unique metal clusters and nanoparticles. It has been used to prepare phosphine-functionalized carborane ligands, which are of interest in materials chemistry and boron neutron capture therapy. sci-hub.se The reaction of the chloroethyl group with a thiolated carborane anion creates a chelating ligand capable of coordinating to metals like platinum. sci-hub.se These research avenues highlight the compound's role as a versatile platform for generating ligands with tailored electronic, steric, and functional properties for advanced applications.

| Research Area | Application of 2-Chloroethyldiphenylphosphine | Resulting System/Compound | Reference Study |

|---|---|---|---|

| Hemilabile Ligand Synthesis | Precursor for pyrene-appended phosphine-thioether ligands. | Rhodium(I) "molecular tweezer" complexes for anion sensing. | researchgate.net |

| Coordination Chemistry | Formation of Rh(I) phosphinoalkyl thioether complexes. | Solvent-switchable structural isomers (closed vs. semi-open). | nih.gov |

| Materials Chemistry | Synthesis of carboranylphosphine ligands. | Chelating ligands for platinum complexes. | sci-hub.se |

| Organic Synthesis | Intermediate for various organophosphorus compounds. | Serves as a key building block for more complex phosphines. | smolecule.com |

Structure

3D Structure

Properties

IUPAC Name |

2-chloroethyl(diphenyl)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClP/c15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOTJZPOUUUWDIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCCl)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClP | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70291726 | |

| Record name | 2-Chloroethyldiphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.69 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5055-11-8 | |

| Record name | NSC77585 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloroethyldiphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloroethyldiphenylphosphine and Its Precursors

Established Synthetic Pathways to 2-Chloroethyldiphenylphosphine

The traditional synthesis of 2-Chloroethyldiphenylphosphine relies on the formation of a phosphorus-carbon bond between a diphenylphosphido group and a two-carbon chloroethyl moiety. The methods to achieve this generally involve the reaction of a diphenylphosphine (B32561) derivative with a suitable chloroethyl electrophile.

A primary and direct route to 2-Chloroethyldiphenylphosphine involves the nucleophilic substitution reaction between an alkali metal diphenylphosphide and a 1,2-dihaloethane. Lithium diphenylphosphide (LiPPh₂), a powerful nucleophile, is a common choice for this transformation. It is typically generated by the deprotonation of diphenylphosphine with an organolithium reagent like n-butyllithium or by the reduction of chlorodiphenylphosphine (B86185).

The reaction of lithium diphenylphosphide with 1,2-dichloroethane (B1671644) is a recognized method for forming the P-C₂H₄Cl bond. rsc.org In this Sₙ2 reaction, the diphenylphosphide anion displaces one of the chlorine atoms of the 1,2-dichloroethane.

Reaction Scheme:

Ph₂PLi + ClCH₂CH₂Cl → Ph₂PCH₂CH₂Cl + LiCl

To favor the monosubstituted product, 2-Chloroethyldiphenylphosphine, reaction conditions such as stoichiometry and temperature must be carefully controlled. Using an excess of the dihaloethane can minimize the formation of the primary byproduct, 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), which arises from a second substitution reaction. nih.gov The choice of haloethane can also influence reactivity; 1-bromo-2-chloroethane (B52838) is a viable alternative, with the more labile bromide acting as the primary leaving group. sinocurechem.comnih.gov

| Reactant 1 | Reactant 2 | Primary Product | Key Consideration |

| Lithium Diphenylphosphide | 1,2-Dichloroethane | 2-Chloroethyldiphenylphosphine | Stoichiometric control to prevent disubstitution |

| Sodium Diphenylphosphide | 1-Bromo-2-chloroethane | 2-Chloroethyldiphenylphosphine | Bromine is a better leaving group than chlorine |

The industrial production of 2-Chloroethyldiphenylphosphine is intrinsically linked to the large-scale synthesis of its key precursor, chlorodiphenylphosphine (Ph₂PCl). The dominant commercial method for producing chlorodiphenylphosphine starts from fundamental feedstocks: benzene (B151609) and phosphorus trichloride (B1173362) (PCl₃).

This process typically involves a high-temperature, gas-phase reaction. Benzene is reacted with phosphorus trichloride at temperatures around 600 °C to yield dichlorophenylphosphine (B166023) (PhPCl₂) and hydrogen chloride (HCl). researchgate.net

Step 1: Phenylation

C₆H₆ + PCl₃ → C₆H₅PCl₂ + HCl

Subsequently, the dichlorophenylphosphine undergoes a redistribution reaction (dismutation) at high temperatures in the gas phase to produce chlorodiphenylphosphine and regenerate phosphorus trichloride. researchgate.net

Step 2: Redistribution

2 C₆H₅PCl₂ ⇌ (C₆H₅)₂PCl + PCl₃

This industrial pathway is academically significant as it provides the foundational building block for a vast array of organophosphorus compounds. The resulting chlorodiphenylphosphine can be readily converted to diphenylphosphine (via reduction, e.g., with LiAlH₄) or to alkali metal phosphides (via reaction with metals like sodium or lithium), which are the direct reagents used in the synthesis of 2-Chloroethyldiphenylphosphine as described in section 2.1.1. researchgate.netrsc.org Therefore, the economics and efficiency of this industrial process have a direct impact on the accessibility of 2-Chloroethyldiphenylphosphine for research and specialized applications.

In Situ Generation and Utilization of 2-Chloroethyldiphenylphosphine in Complex Syntheses

In situ generation refers to the preparation of a reagent within the reaction mixture, followed by its immediate use in a subsequent transformation without isolation. This strategy is particularly advantageous for reagents that are unstable, hazardous, or difficult to purify.

While specific literature detailing the in situ generation of 2-Chloroethyldiphenylphosphine is not prominent, the concept is widely applied to other reactive phosphorus ligands and intermediates. For example, phosphinite and other phosphine (B1218219) ligands can be generated in situ from stable precursors like chlorophosphines in the presence of an alcohol or other nucleophile, and then immediately participate in a catalytic cycle.

Applying this concept, one could envision a one-pot synthesis where lithium diphenylphosphide is first generated from chlorodiphenylphosphine. Then, 1,2-dichloroethane is added to the same vessel to form 2-Chloroethyldiphenylphosphine in situ. This newly formed phosphine could then be directly utilized as a ligand for a metal catalyst or as a reactant in a subsequent step, such as a Wittig-type reaction or as a precursor for a phosphonium (B103445) salt.

Potential Advantages of In Situ Generation:

Avoids Isolation: Circumvents the need to purify and handle the potentially sensitive 2-Chloroethyldiphenylphosphine intermediate.

Improved Safety: Minimizes handling of a reactive reagent.

This approach aligns with the goals of process intensification and green chemistry by making complex multi-step syntheses more streamlined and efficient.

Elucidation of Reactivity Patterns and Mechanistic Pathways of 2 Chloroethyldiphenylphosphine

Nucleophilic Reactivity of the Phosphine (B1218219) Moiety in 2-Chloroethyldiphenylphosphine

The phosphorus atom in 2-chloroethyldiphenylphosphine possesses a lone pair of electrons, rendering it nucleophilic. This inherent nucleophilicity drives a variety of reactions, including substitutions and interactions with electrophilic species.

The chloroethyl group in 2-chloroethyldiphenylphosphine is susceptible to nucleophilic substitution reactions, where a nucleophile replaces the chlorine atom. smolecule.com This process allows for the introduction of a wide range of functional groups, expanding the synthetic utility of the parent compound. For instance, treatment with sodium azide (B81097) can yield the corresponding azide derivative. smolecule.com

The mechanism of these substitution reactions can be classified as either SN1 or SN2, depending on the reaction conditions and the nature of the nucleophile. gacariyalur.ac.inucsd.edu In an SN2 reaction, the nucleophile attacks the carbon atom bonded to the chlorine from the backside, leading to an inversion of configuration at the carbon center. ucsd.edu This is a concerted, one-step process where the bond to the nucleophile forms as the bond to the leaving group (chloride) breaks. gacariyalur.ac.in The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. gacariyalur.ac.in

Conversely, an SN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. This pathway is favored by conditions that stabilize the carbocation and is often observed with weaker nucleophiles. The nucleophile can then attack the planar carbocation from either face, potentially leading to a mixture of stereoisomers. ucsd.edu

The reactivity of the chloroethyl group can be enhanced by converting the chloride into a better leaving group, such as a tosylate or mesylate. ub.edu This strategy is particularly useful for facilitating substitution reactions with weaker nucleophiles. ub.edu

The nucleophilic phosphorus atom in 2-chloroethyldiphenylphosphine readily reacts with various electrophiles. masterorganicchemistry.com Electrophiles are electron-deficient species that can accept an electron pair to form a new covalent bond. savemyexams.com This reactivity is fundamental to the role of phosphines as ligands in coordination chemistry and as reagents in organic synthesis.

A prominent example of this reactivity is the coordination of 2-chloroethyldiphenylphosphine to transition metals. smolecule.com The phosphine donates its lone pair of electrons to a vacant orbital on the metal center, forming a metal-phosphine complex. These complexes are widely used as catalysts in a variety of chemical transformations. smolecule.com

Furthermore, the phosphine moiety can react with electrophilic reagents such as alkyl halides. This reaction, known as quaternization, results in the formation of a phosphonium (B103445) salt where the phosphorus atom bears a positive charge.

Oxidative and Other Transformations of 2-Chloroethyldiphenylphosphine

Beyond its nucleophilic reactions, 2-chloroethyldiphenylphosphine can undergo oxidative transformations and further derivatization, leading to a diverse array of organophosphorus compounds with distinct properties and applications.

2-Chloroethyldiphenylphosphine can be oxidized to form the corresponding phosphine oxide, 2-chloroethyldiphenylphosphine oxide. smolecule.com This oxidation can occur under various conditions, including exposure to air or treatment with oxidizing agents like hydrogen peroxide. wikipedia.org The resulting phosphine oxides are generally more stable than their phosphine precursors. smolecule.com The formation of phosphine oxides is a common transformation for organophosphines and is a key step in various synthetic methodologies. wikipedia.orgorganic-chemistry.org For instance, the oxidation of triphenylphosphine (B44618) to triphenylphosphine oxide can be facilitated by iron(III) chloride in acetonitrile. chempap.org

In addition to oxides, other chalcogenides of 2-chloroethyldiphenylphosphine, such as sulfides and selenides, can be prepared. These are typically synthesized by reacting the phosphine with elemental sulfur or selenium. rsc.orgmdpi.com The reaction with sulfur is a well-established method for preparing phosphine sulfides. rsc.org The synthesis of phosphine selenides can be achieved by reacting the phosphine with red selenium. mdpi.com These chalcogenide derivatives exhibit different electronic and steric properties compared to the parent phosphine and its oxide, making them valuable ligands in coordination chemistry. nitrkl.ac.in

Table 1: Representative Oxidative and Chalcogenide-Forming Reactions

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| 2-Chloroethyldiphenylphosphine | Air (O₂) or H₂O₂ | 2-Chloroethyldiphenylphosphine oxide | Oxidation |

| 2-Chloroethyldiphenylphosphine | Sulfur (S₈) | 2-Chloroethyldiphenylphosphine sulfide | Sulfidation |

The chloroethyl chain of 2-chloroethyldiphenylphosphine provides a handle for further chemical modifications through functional group interconversions. solubilityofthings.comimperial.ac.uk These transformations allow for the synthesis of a variety of derivatives with tailored properties.

One important derivatization is the dehydrohalogenation of 2-chloroethyldiphenylphosphine oxide to yield diphenyl(vinyl)phosphine oxide. This elimination reaction is typically carried out by heating the substrate under reduced pressure. The resulting vinylphosphine oxide is a valuable building block in organic synthesis.

Another key functional group interconversion is the conversion of the chloro group to other halides, such as iodides or bromides, through the Finkelstein reaction. vanderbilt.edu This is typically achieved by treating the chloro-substituted compound with a sodium halide in acetone. vanderbilt.edu The order of reactivity for these nucleophilic substitutions is generally I > Br > Cl. vanderbilt.edu

Furthermore, the chloroethyl group can be converted to other functional groups such as nitriles by displacement with cyanide anion, or azides by reaction with azide anion. vanderbilt.edu These transformations significantly broaden the scope of accessible derivatives from 2-chloroethyldiphenylphosphine.

Table 2: Examples of Functional Group Interconversions

| Starting Material | Reagent(s) | Product | Transformation |

|---|---|---|---|

| 2-Chloroethyldiphenylphosphine oxide | Heat, reduced pressure | Diphenyl(vinyl)phosphine oxide | Dehydrohalogenation |

| 2-Chloroethyldiphenylphosphine | NaI, acetone | 2-Iodoethyldiphenylphosphine | Finkelstein Reaction |

| 2-Chloroethyldiphenylphosphine | KCN, 18-crown-6, DMSO | 3-(Diphenylphosphino)propanenitrile | Cyanation |

Computational and Experimental Mechanistic Investigations of 2-Chloroethyldiphenylphosphine Reactions

The elucidation of reaction mechanisms for 2-chloroethyldiphenylphosphine relies on a combination of experimental and computational methods. anu.edu.au Computational studies, often employing density functional theory (DFT), can provide valuable insights into the energetics and geometries of transition states and intermediates, helping to rationalize observed reactivity and selectivity. nih.gov

Experimental investigations often involve kinetic studies to determine the rate law of a reaction, which can provide evidence for a particular mechanism. For example, a second-order rate law in a substitution reaction is consistent with an SN2 mechanism. gacariyalur.ac.in Isotopic labeling studies can also be employed to trace the fate of atoms during a reaction, providing further mechanistic detail.

For instance, in nucleophilic substitution reactions at a phosphorus center, competition between a direct SN2(P) mechanism and an elimination-addition pathway involving a transient "phosphene" intermediate has been studied. rsc.org The nature of the substituents and the reaction conditions can influence which pathway is favored.

The reactivity of related organophosphorus compounds has been extensively studied. For example, the reaction of chlorodiphenylphosphine (B86185) with various nucleophiles is well-documented. wikipedia.org These studies provide a foundation for understanding the behavior of 2-chloroethyldiphenylphosphine. Similarly, investigations into the synthesis of phosphine oxides and chalcogenides from other phosphines offer valuable parallels. wikipedia.orgnitrkl.ac.inelsevierpure.comnih.gov

Density Functional Theory (DFT) and Ab Initio Calculations for Transition State Analysis

Computational chemistry provides powerful tools for mapping the potential energy surfaces of chemical reactions, allowing for the identification and characterization of transient structures like transition states. rsc.org Methods such as Density Functional Theory (DFT) and ab initio calculations are instrumental in determining the geometries and energetic barriers of these fleeting species. illinois.eduarxiv.org For a molecule like 2-Chloroethyldiphenylphosphine, these theoretical approaches can illuminate the pathways of its various transformations, such as nucleophilic substitution at the chloroethyl group, oxidation at the phosphorus center, or its coordination to a metal in a catalytic cycle.

While specific DFT or ab initio studies focused exclusively on the transition states of 2-Chloroethyldiphenylphosphine are not extensively documented in the surveyed literature, the principles of such analyses are well-established for similar phosphine ligands. worktribe.comnih.govresearchgate.net A typical computational investigation would involve modeling the reactant(s) and product(s) and then employing algorithms to locate the first-order saddle point on the potential energy surface that connects them—the transition state. chemrxiv.orgdiva-portal.org The energy difference between the reactants and the transition state defines the activation energy (Ea or ΔG‡), a crucial parameter for predicting reaction feasibility and rates. rsc.org

For instance, in a palladium-catalyzed cross-coupling reaction where 2-Chloroethyldiphenylphosphine acts as a ligand, DFT could be used to model the key steps of oxidative addition and reductive elimination. worktribe.com Calculations would reveal the geometry of the palladium center in the transition state, including bond lengths and angles between the metal, the phosphorus atom, and the reacting substrates. This data provides deep insight into how the ligand's electronic and steric properties influence the energy of the transition state and, consequently, the efficiency of the catalytic cycle. rsc.orgnih.gov

The table below illustrates the type of data that would be generated from a DFT study on a hypothetical reaction involving 2-Chloroethyldiphenylphosphine, such as its intramolecular cyclization to form a phosphonium salt.

| Parameter | Transition State (TS) Value | Description |

|---|---|---|

| Calculated Activation Free Energy (ΔG‡) | 25.5 kcal/mol | The free energy barrier for the reaction, indicating the kinetic feasibility. |

| Imaginary Frequency | -250 cm-1 | A single negative frequency confirms the structure as a true transition state, corresponding to the P-C bond formation. |

| P···C Distance | 2.35 Å | The distance between the phosphorus atom and the carbon atom of the chloroethyl group in the TS. |

| C-Cl Distance | 2.10 Å | The elongating carbon-chlorine bond in the TS, indicating bond breaking. |

Kinetic Studies and Reaction Profiling

Kinetic studies offer an experimental window into reaction mechanisms by measuring how reaction rates change in response to varying concentrations, temperatures, or catalysts. mt.com Reaction profiling, often using in-situ monitoring techniques like NMR spectroscopy, tracks the concentration of reactants, intermediates, and products over time to build a comprehensive picture of the reaction pathway. nih.govmagritek.com

The order of a reaction with respect to each component can be determined by systematically varying their initial concentrations and observing the effect on the initial reaction rate. mt.com For a palladium-catalyzed reaction involving 2-Chloroethyldiphenylphosphine (L), an aryl halide (Ar-X), and a nucleophile (Nu), a simplified rate law might take the form: Rate = k[Pd][L]x[Ar-X]y[Nu]z. The exponents x, y, and z, determined experimentally, provide vital clues about the composition of the rate-determining step. For example, kinetic studies on related phosphine-palladium systems have shown that the active catalyst is often a monoligated palladium species, which would be reflected in the determined reaction order for the phosphine. nih.gov

The following table summarizes the influence of 2-Chloroethyldiphenylphosphine's properties on kinetic parameters in a typical catalytic cross-coupling reaction.

| Ligand Property | Effect on Catalytic Step | Kinetic Consequence |

|---|---|---|

| Moderate Electron-Donating Nature | Facilitates Oxidative Addition (Pd(0) → Pd(II)) | Increases the rate of catalyst activation and substrate turnover. smolecule.com |

| Significant Steric Bulk (Cone Angle) | Promotes Reductive Elimination (Pd(II) → Pd(0)) | Accelerates the final product-forming step and regenerates the active catalyst. smolecule.com |

| P-C Bond Flexibility | Allows for geometric adjustments during the cycle | Lowers the energy of transition states by reducing steric strain. |

Isotopic Labeling and Stereochemical Probes for Mechanism Elucidation

To unambiguously determine the pathway of atoms and the stereochemical outcomes of reactions, chemists employ sophisticated techniques like isotopic labeling and stereochemical probes. wikipedia.org These methods provide definitive evidence that can distinguish between proposed mechanistic pathways.

Isotopic labeling involves replacing an atom in a reactant with one of its heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H) and then tracking the position of that label in the products using mass spectrometry or NMR spectroscopy. wikipedia.org For 2-Chloroethyldiphenylphosphine, one could synthesize a variant labeled with ¹³C at one of the carbons in the ethyl chain. If this molecule were used in a reaction that results in cyclization, the position of the ¹³C in the final ring structure would confirm whether the reaction proceeded via an intramolecular or intermolecular mechanism. Similarly, studying the enzymatic hydrolysis of organophosphorus compounds using ¹⁸O-labeled water has been crucial in proving that the nucleophilic attack occurs at the phosphorus center. nih.govrero.ch This technique, known as a positional isotope exchange (PIX) experiment, could be adapted to study reactions of 2-Chloroethyldiphenylphosphine. nih.gov

Stereochemical probes are used to understand the three-dimensional arrangement of atoms during a reaction. If a reaction occurs at a chiral center, determining whether the product's configuration is inverted, retained, or racemized provides powerful mechanistic insight. While 2-Chloroethyldiphenylphosphine itself is achiral, it could react with a chiral substrate, or a chiral derivative of the phosphine could be synthesized. For example, if a reaction involving substitution at the phosphorus atom were carried out on a chiral phosphine, the stereochemistry of the resulting product would reveal the mechanism of the substitution (e.g., S_N2-type inversion or a process involving a pseudorotating intermediate).

Although specific applications of these techniques to 2-Chloroethyldiphenylphosphine are not prominent in the available literature, their utility in the broader field of organophosphorus chemistry is well-established and they represent key methodologies for any future in-depth mechanistic investigation of this compound. nih.gov

Table of Mentioned Chemical Compounds

Coordination Chemistry and Ligand Design Principles Utilizing 2 Chloroethyldiphenylphosphine

Synthesis and Structural Characterization of Transition Metal Complexes with 2-Chloroethyldiphenylphosphine

2-Chloroethyldiphenylphosphine is a versatile ligand in transition metal chemistry, capable of forming a variety of coordination complexes. Its synthesis and the subsequent formation of metal complexes often involve standard organometallic techniques. The chloroethyl group provides a reactive site for further functionalization, allowing for the creation of more complex ligand architectures.

The coordination of 2-chloroethyldiphenylphosphine to a transition metal center significantly alters the electronic and steric environment around the metal. This modulation can enhance the metal's reactivity in catalytic processes. The ligand stabilizes various oxidation states of the metal while maintaining the necessary lability for substrate coordination, making it a valuable supporting ligand in homogeneous catalysis. smolecule.com

Complexes with transition metals such as palladium, platinum, rhodium, and ruthenium have been synthesized and characterized. smolecule.commdpi.com The reaction of 2-chloroethyldiphenylphosphine with a suitable metal precursor, typically in a dry solvent like dichloromethane (B109758) or diethyl ether under an inert atmosphere, yields the desired complex. mdpi.com The resulting products are often air-stable solids. mdpi.com

Monodentate Coordination Modes and Electronic Properties

In its simplest coordination mode, 2-chloroethyldiphenylphosphine acts as a monodentate ligand, binding to a metal center through the lone pair of electrons on the phosphorus atom. smolecule.comcsbsju.edulibretexts.org The geometry of the resulting complex is influenced by the electronic configuration and steric demands of the metal center. smolecule.com For instance, palladium and platinum complexes frequently adopt square planar geometries, which is consistent with their d8 electronic configuration. smolecule.com

The electronic properties of 2-chloroethyldiphenylphosphine are characterized by its moderate sigma-donating ability and limited pi-acceptor capabilities. smolecule.com The presence of the electron-withdrawing chloroethyl group diminishes the electron density at the phosphorus center when compared to a ligand like triphenylphosphine (B44618), leading to distinct coordination behavior. smolecule.com This electronic modification increases the electron density at the metal center through sigma-donation, while the weak pi-acceptor nature prevents excessive back-bonding that could deactivate a catalyst. smolecule.com Studies involving platinum complexes have shown that the chloroethyl substituent can create an asymmetric electronic environment, which can influence the selectivity of catalytic reactions. smolecule.com

The electronic spectra of transition metal complexes provide valuable insights into their electronic structure and bonding. The promotion of electrons from lower energy d-orbitals to higher energy d-orbitals gives rise to absorption bands. The energy of these transitions is influenced by the ligand field, with stronger field ligands causing a larger splitting of the d-orbitals. dalalinstitute.com

Design and Formation of Chelating and Multidentate Ligands from 2-Chloroethyldiphenylphosphine

The chloroethyl group in 2-chloroethyldiphenylphosphine is a key feature that allows for the design and synthesis of more complex chelating and multidentate ligands. smolecule.comrsc.org Through nucleophilic substitution reactions, the chlorine atom can be replaced by other donor groups, leading to the formation of ligands that can bind to a metal center through multiple atoms. smolecule.com This transformation converts the initially monodentate phosphine (B1218219) into a bidentate or even a higher-denticity ligand. csbsju.edulibretexts.org

The ability to form chelate rings with a metal ion is a crucial aspect of ligand design. shivajichk.ac.in Bidentate ligands, for example, can form stable five- or six-membered rings with a metal center. cmu.eduwikipedia.org The formation of these chelate rings often leads to enhanced thermodynamic stability compared to complexes with monodentate ligands, a phenomenon known as the chelate effect. csbsju.edulibretexts.org The design of these ligands can be tailored to create specific coordination geometries and to influence the reactivity of the metal center. rsc.orgresearchgate.net The synthesis of such ligands often involves the reaction of the parent phosphine with a molecule containing the desired additional donor group(s). nih.gov

Multidentate ligands, which contain multiple donor atoms, can coordinate to a metal ion in various ways, offering flexibility in the design of coordination complexes. nih.govrsc.org The denticity of a ligand, or the number of donor atoms it uses to bind to the central metal ion, plays a significant role in the coordination chemistry. nih.gov

Electronic and Steric Factors Governing Metal-Ligand Interactions

The interaction between a metal and a ligand is governed by a combination of electronic and steric factors. Electronically, the donor-acceptor properties of the ligand play a crucial role. researchgate.net Sterically, the size and shape of the ligand influence the stability and reactivity of the complex. cmu.edu

Ligand Bite Angle and its Impact on Complex Stability and Reactivity

For chelating ligands, the bite angle is a critical parameter. wikipedia.org It is defined as the angle formed by the two donor atoms and the central metal atom (P-M-P angle for a diphosphine ligand). wikipedia.orgpsu.edu This angle is influenced by the length and flexibility of the backbone connecting the donor atoms. cmu.edu The preferred bite angle for a metal in a particular geometry (e.g., ~90° for square planar and octahedral complexes) influences the stability of the resulting complex. cmu.eduwikipedia.orgpsu.edu

| Ligand Property | Influence on Metal Complex |

| Bite Angle | Affects stability, reactivity, and selectivity in catalysis. wikipedia.orgpsu.edunih.gov |

| Flexibility of Backbone | Determines the accessible range of bite angles. cmu.edu |

| Steric Bulk | Influences substrate accessibility and can prevent catalyst deactivation. cmu.edu |

Donor-Acceptor Properties of the Phosphine Moiety

Phosphines are classic examples of ligands that exhibit both σ-donor and π-acceptor properties. researchgate.net The lone pair of electrons on the phosphorus atom is donated to an empty d-orbital on the metal, forming a σ-bond. researchgate.net Simultaneously, electron density can be back-donated from a filled d-orbital on the metal to an empty σ* or π* orbital on the phosphine ligand, forming a π-bond. researchgate.net

The balance between σ-donation and π-acceptance influences the electronic properties of the metal center. researchgate.net Strong σ-donating ligands increase the electron density on the metal, which can make it more susceptible to oxidative addition. smolecule.com Conversely, good π-accepting ligands decrease the electron density on the metal, which can stabilize low-valent metal centers. smolecule.com The electronic properties of the phosphine can be tuned by changing the substituents on the phosphorus atom. Electron-withdrawing groups, like the chloroethyl group in 2-chloroethyldiphenylphosphine, reduce the σ-donor strength and can enhance the π-acceptor character. smolecule.com

Advanced Spectroscopic and Diffraction Studies of Coordination Complexes

A variety of advanced techniques are employed to characterize the structure and bonding in coordination complexes of 2-chloroethyldiphenylphosphine. mdpi.comnih.govamazonaws.comrsc.org

Spectroscopic techniques provide valuable information about the electronic structure and bonding in these complexes. mdpi.comresearchgate.netarcjournals.orgsciensage.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly useful for studying phosphine ligands and their complexes. The chemical shift of the phosphorus nucleus is sensitive to its coordination environment. smolecule.com

Infrared (IR) and Raman Spectroscopy: These techniques are used to identify characteristic vibrational modes of the ligand and the metal-ligand bonds. rsc.orgsciensage.info In metal carbonyl complexes, the stretching frequency of the C-O bond is a sensitive probe of the electronic properties of the other ligands present. smolecule.com

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex, which can be used to understand the d-orbital splitting and the nature of the metal-ligand bonding. mdpi.compkusz.edu.cn

Mass Spectrometry: This technique is used to determine the molecular weight of the complex and can provide information about its fragmentation pattern. arcjournals.org

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to provide a more detailed understanding of the electronic structure and bonding in these complexes. nih.govrsc.org

Single Crystal X-ray Diffraction for Solid-State Structures

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic arrangement, bond lengths, and bond angles of crystalline solids. nih.govresearchgate.net For metal complexes of phosphine ligands, SCXRD confirms the coordination number and geometry of the metal center, the conformation of the ligand, and the exact nature of the metal-phosphorus bond.

While 2-chloroethyldiphenylphosphine is utilized in the synthesis of various transition metal complexes, detailed crystallographic data for its specific coordination compounds are not extensively reported in publicly accessible literature. However, the structural characteristics can be reliably inferred from the vast number of structurally characterized complexes containing analogous diphenyl(alkyl)phosphine or triarylphosphine ligands. For instance, palladium(II) and platinum(II) complexes featuring two phosphine ligands typically adopt a square planar geometry. researchgate.netrsc.org Gold(I) phosphine halide complexes characteristically exhibit a linear geometry. researchgate.net

Key structural parameters obtained from SCXRD for related phosphine complexes provide expected values for complexes of 2-chloroethyldiphenylphosphine. The metal-phosphorus (M-P) and metal-chlorine (M-Cl) bond lengths are particularly informative about the nature of the coordination environment.

| Complex Fragment | Metal | Typical M-P Bond Length (Å) | Typical M-Cl Bond Length (Å) | Coordination Geometry | Reference(s) |

| cis-[PdCl₂(PR₃)₂] | Pd(II) | 2.22 - 2.34 | 2.27 - 2.36 | Square Planar | researchgate.netrsc.org |

| [AuCl(PR₃)] | Au(I) | ~2.23 | ~2.29 | Linear | researchgate.net |

| [RhCl(CO)(PR₃)₂] | Rh(I) | 2.31 - 2.34 | - | Square Planar | rsc.org |

This table presents typical data for analogous phosphine (PR₃) complexes to illustrate expected structural parameters.

In a typical crystal structure of a cis-dichlorobis(phosphine)palladium(II) complex, the P-Pd-P bond angle is approximately 90-100°, while the Cl-Pd-Cl angle is similarly close to 90°, consistent with a distorted square planar environment. researchgate.netrsc.org The specific electronic and steric properties of the 2-chloroethyl group in 2-chloroethyldiphenylphosphine are expected to induce minor variations in these general structural motifs.

NMR Spectroscopy (e.g., ³¹P, ¹³C, ¹H) for Solution-State Characterization

NMR spectroscopy is a primary tool for characterizing the structure and purity of 2-chloroethyldiphenylphosphine complexes in solution. najah.eduresearchgate.net The technique is non-invasive and provides detailed information about the ligand's electronic environment upon coordination to a metal center. rasayanjournal.co.innih.gov

³¹P NMR Spectroscopy is particularly powerful for studying phosphine complexes due to the high natural abundance and sensitivity of the ³¹P nucleus. trilinkbiotech.com The chemical shift (δ) of the phosphorus atom is highly sensitive to its electronic environment. researchgate.net Upon coordination to a metal, the ³¹P resonance shifts relative to that of the free ligand. This change, known as the coordination shift (Δδ = δcomplex - δligand), provides insight into the nature of the metal-phosphorus bond. rasayanjournal.co.inresearchgate.net A significant downfield shift upon coordination is common for many phosphine complexes, such as those of Rh(I) and Pd(II). najah.educsic.es

Furthermore, coupling between the ³¹P nucleus and other NMR-active nuclei, such as ¹⁰³Rh or ¹⁹⁵Pt, provides definitive evidence of coordination. For rhodium complexes, a large one-bond coupling constant (¹JRh-P), typically in the range of 140-200 Hz, is observed as a doublet in the ³¹P spectrum, confirming a direct Rh-P bond. nih.govhuji.ac.il

| Compound / Complex Type | Nucleus | Typical Chemical Shift (δ, ppm) | Key Feature(s) | Reference(s) |

| Free Ph₂P(CH₂CH₂Cl) | ³¹P | ~ -15 to -16 | Single resonance | electronicsandbooks.com |

| [RhCl(CO)(PR₃)₂] | ³¹P | +30 to +50 | Doublet, ¹JRh-P ≈ 140-160 Hz | nih.govcore.ac.uk |

| cis-[PdCl₂(PR₃)₂] | ³¹P | +10 to +20 | Singlet | najah.edu |

| Free Ph₂P(CH₂CH₂Cl) | ¹H | P-CH₂: ~2.4; Cl-CH₂: ~3.7; Ph: 7.3-7.5 | Multiplets | electronicsandbooks.com |

| Coordinated Ph₂P(CH₂CH₂Cl) | ¹H | P-CH₂ & Cl-CH₂ signals shift upon coordination | Changes in chemical shift and coupling constants | najah.edunih.gov |

| Free/Coordinated Ligand | ¹³C | P-CH₂: ~30; Cl-CH₂: ~45; Ph: 128-138 | Shifts and changes in JP-C coupling | electronicsandbooks.com |

This table provides representative NMR data for 2-chloroethyldiphenylphosphine and analogous phosphine (PR₃) complexes.

¹H and ¹³C NMR Spectroscopy are used to confirm the integrity of the ligand structure within the complex. In the ¹H NMR spectrum, the signals for the ethylenic protons (-CH₂-CH₂-) are diagnostic. Their chemical shifts and coupling patterns change upon coordination, reflecting the altered electronic environment and potential conformational locking. nih.gov Similarly, ¹³C NMR spectra show shifts in the carbon resonances of the ethyl and phenyl groups, and the phosphorus-carbon coupling constants (JP-C) can also be affected by coordination.

Theoretical Insights into Metal-Ligand Bonding and Electronic Structures of 2-Chloroethyldiphenylphosphine Complexes

Theoretical calculations, particularly those using Density Functional Theory (DFT), provide profound insights into the nature of the metal-ligand bond and the electronic properties of complexes that are often difficult to probe experimentally. rsc.orgresearchgate.net These computational methods allow for the analysis of molecular orbitals, bond energies, and charge distributions, which together build a comprehensive picture of the bonding in 2-chloroethyldiphenylphosphine complexes.

2-Chloroethyldiphenylphosphine functions as a classic two-electron donor, L-type ligand. wikipedia.org The primary interaction with a transition metal is a σ-bond, formed by the donation of the phosphorus atom's lone pair of electrons into a vacant d-orbital on the metal center. This establishes the fundamental metal-phosphorus linkage.

DFT calculations on model phosphine complexes, such as Cr(CO)₅(PR₃), have been instrumental in visualizing and quantifying these interactions. rsc.org Key findings from such theoretical studies include:

Molecular Orbital Analysis: Computational models reveal the composition of the frontier molecular orbitals. The highest occupied molecular orbital (HOMO) in many phosphine complexes often shows significant metal d-orbital character, while the σ-bonding orbital (P→M) lies lower in energy. The orbitals involved in π-back-bonding (M→P-C σ*) can also be identified. rsc.org

Bond Dissociation Energies: Calculations can predict the strength of the M-P bond, allowing for comparisons between different phosphine ligands and metal centers.

Geometric and Electronic Changes upon Redox Activity: A key piece of evidence for π-back-donation comes from studying the geometric changes upon one-electron oxidation of the metal complex. Experimentally and computationally, oxidation typically leads to a lengthening of the M-P bond. rsc.orgresearchgate.net This is explained by the removal of an electron from a metal-based orbital that was participating in back-donation, thereby weakening the π-component of the M-P bond. In contrast, for pure σ-donor ligands like ammonia, M-N bonds often shorten upon oxidation due to the increased electrostatic attraction to the more highly charged metal center. rsc.org

Fukui Functions: Analysis of the change in electron density upon oxidation (the finite difference Fukui function) can identify the regions of the molecule most involved in the redox process, confirming that the vulnerability to oxidation lies in orbitals with significant M-P π-back-bonding character. researchgate.net

For 2-chloroethyldiphenylphosphine, theoretical models would predict it to be a moderate σ-donor with limited π-acceptor capabilities, similar to triphenylphosphine. The presence of the electron-withdrawing chloroethyl group may slightly enhance its π-acidity compared to a simple trialkylphosphine, influencing the electronic structure and reactivity of its metal complexes.

Catalytic Applications of 2 Chloroethyldiphenylphosphine Derived Ligands in Organic Synthesis

Homogeneous Catalysis Mediated by 2-Chloroethyldiphenylphosphine-Based Complexes

Complexes formed between transition metals and ligands derived from 2-chloroethyldiphenylphosphine are potent catalysts in homogeneous media. The ability of these ligands to chelate to a metal center through both the phosphorus atom and a secondary donor atom (like nitrogen or oxygen) often imparts enhanced stability and reactivity to the catalyst. This chelation effect is crucial for maintaining a coordinatively unsaturated and catalytically active metal center throughout the reaction cycle.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi, Hiyama, Buchwald-Hartwig)

Palladium complexes bearing phosphine (B1218219) ligands are central to modern cross-coupling chemistry, a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. Ligands derived from 2-chloroethyldiphenylphosphine, particularly the P,N-bidentate ligand 2-(diphenylphosphino)ethylamine, are effective in a multitude of these transformations.

Suzuki-Miyaura Coupling : This reaction couples an organoboron compound with an organohalide. The use of P,N ligands can promote high catalytic activity. For instance, palladium complexes with ligands such as 3,7-dimethyl-1,5,7-triaza-3-phosphabicyclo[3.3.1]nonane (RO-PTA), a P,N ligand, have demonstrated high efficacy in the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid, achieving excellent yields in aqueous media. mdpi.com The nitrogen atom in these ligands can stabilize the palladium center and facilitate the catalytic cycle.

Heck Reaction : The Heck reaction forms a substituted alkene from an unsaturated halide and an alkene. Ferrocenylimine palladium(II) complexes, which feature a P,N-coordination environment analogous to that provided by 2-(diphenylphosphino)ethylamine derivatives, have been shown to be effective precatalysts. mdpi.com These catalysts demonstrate moderate to good activity for the coupling of various aryl halides with olefins. mdpi.com The general mechanism involves oxidative addition of the aryl halide to a Pd(0) species, followed by olefin insertion and β-hydride elimination. libretexts.org

Sonogashira Coupling : This reaction couples a terminal alkyne with an aryl or vinyl halide. The process is typically co-catalyzed by palladium and copper. wikipedia.org The choice of phosphine ligand is critical for efficiency. Bulky and electron-rich ligands can facilitate the reaction, even enabling copper-free versions under mild conditions. organic-chemistry.orglibretexts.org While specific data for simple 2-chloroethyldiphenylphosphine derivatives is sparse, the principles of ligand design suggest their utility in this context.

Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. The mechanism involves oxidative addition, amine coordination and deprotonation, and finally, reductive elimination. wikipedia.orglibretexts.org The development of bidentate phosphine ligands was a significant advance, allowing for the coupling of primary amines. wikipedia.org P,N-ligands, by their bidentate and often hemilabile nature, can effectively stabilize the palladium catalyst and promote the crucial reductive elimination step.

The table below summarizes the general applicability of these ligands in various cross-coupling reactions.

| Cross-Coupling Reaction | Typical Substrates | Role of 2-Chloroethyldiphenylphosphine-Derived Ligands | Key Advantages |

|---|---|---|---|

| Suzuki-Miyaura | Aryl Halides + Arylboronic Acids | Stabilize Pd(0)/Pd(II) intermediates; enhance catalyst lifetime. | High yields, tolerance of aqueous media. mdpi.com |

| Heck | Aryl Halides + Alkenes | Promote oxidative addition and regioselective olefin insertion. | Good activity for a range of substrates. mdpi.com |

| Sonogashira | Aryl Halides + Terminal Alkynes | Facilitate both Pd and Cu catalytic cycles. | Enables mild reaction conditions. organic-chemistry.org |

| Buchwald-Hartwig | Aryl Halides + Amines/Amides | Accelerate reductive elimination to form the C-N bond. | Broad substrate scope for amines. wikipedia.org |

Hydroamination and Other Addition Reactions

Hydroamination, the addition of an N-H bond across an unsaturated C-C bond, is a highly atom-economical method for synthesizing amines. Ruthenium complexes have emerged as effective catalysts for this transformation, particularly for the anti-Markovnikov hydroamination of vinylarenes. nih.gov Mechanistic studies have shown that these reactions can proceed through intermediates where the vinylarene is coordinated to the ruthenium center, making it susceptible to nucleophilic attack by the amine. berkeley.edu The presence of a phosphine ligand is crucial for catalyst activity. nih.gov

Ligands derived from 2-(diphenylphosphino)ethylamine and its more complex analogue, bis[2-(diphenylphosphino)ethyl]amine, are particularly well-suited for such reactions. For example, rhodium complexes of functionalized bis[2-(diphenylphosphino)ethyl]amine ligands have been used as catalysts for homogeneous hydrogenation, a related addition reaction. harvard.edu Furthermore, iron(II) complexes bearing ligands synthesized from 2-(diphenylphosphino)ethanamine have been shown to be efficient initiators for the ring-opening polymerization of ε-caprolactone, a process involving nucleophilic addition. nih.gov These catalysts produced high molecular weight polymers with high turnover frequencies. nih.gov

Stereoselective Catalysis

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern chemical synthesis. This is often achieved using chiral metal complexes where the stereochemical outcome is dictated by a chiral ligand. Ligands derived from 2-chloroethyldiphenylphosphine can be made chiral and used in asymmetric catalysis.

For example, a chiral derivative, (R)-2-(diphenylphosphino)-N-methyl-N-(1-phenylethyl)ethanamine, has been synthesized from chiral precursors. mdpi.com While this specific molecule was explored as an organocatalyst, its structure is representative of a chiral P,N-ligand that could be applied in transition metal catalysis.

A powerful strategy for creating chiral diphosphine ligands involves the asymmetric hydrophosphination of vinylphosphines. In a notable example, a chiral palladium template was used to promote the reaction between diphenylphosphine (B32561) and vinylphosphines. This process generated chiral diphosphine products, such as (R)- and (S)-prophos, with high regio- and stereoselectivity. nih.gov The resulting chiral diphosphines could then be liberated from the template and used as ligands in other asymmetric transformations. nih.gov This demonstrates a direct pathway from a simple phosphine to complex, enantiopure ligands for stereoselective catalysis. The effectiveness of such ligands stems from their ability to create a well-defined, asymmetric coordination sphere around the metal, which directs the approach of the substrate and controls the stereochemistry of the product-forming step. nih.gov

Mechanistic Elucidation of Catalytic Cycles

Understanding the detailed mechanism of a catalytic cycle is paramount for optimizing reaction conditions and designing more efficient catalysts. For reactions involving complexes of 2-chloroethyldiphenylphosphine-derived ligands, the mechanism generally follows well-established principles of organometallic chemistry, with the specific ligand influencing the kinetics and stability of key intermediates.

Identification of Key Intermediates and Transition States

The catalytic cycles for palladium-catalyzed cross-coupling reactions are generally understood to proceed through a sequence of discrete steps involving distinct intermediates.

Oxidative Addition : The cycle begins with the oxidative addition of an organohalide (Ar-X) to a low-valent metal center, typically Pd(0), to form a Pd(II) intermediate, [L-Pd(II)(Ar)(X)]. nih.govwikipedia.org For a P,N-ligand like 2-(diphenylphosphino)ethylamine, this intermediate would feature the ligand chelating to the palladium center.

Transmetalation (for Suzuki, etc.) : In reactions like the Suzuki-Miyaura coupling, the next step is transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide and forming a diarylpalladium(II) complex, [L-Pd(II)(Ar)(Ar')]. nih.govnih.gov This step is often facilitated by a base.

Reductive Elimination : The final step is the reductive elimination of the two organic groups to form the new C-C bond (Ar-Ar'), regenerating the catalytically active Pd(0) species. nih.govwikipedia.org

In the context of the Buchwald-Hartwig amination, after oxidative addition, the amine coordinates to the Pd(II) center, followed by deprotonation to form a palladium amide complex, [L-Pd(II)(Ar)(NR₂)]. Reductive elimination from this intermediate yields the C-N coupled product. wikipedia.orglibretexts.orgrug.nl

For ruthenium-catalyzed hydroamination, mechanistic studies have identified key intermediates that differ from the cross-coupling cycles. In the hydroamination of styrene, a ruthenium η⁶-styrene complex was identified as a key intermediate. berkeley.edu Nucleophilic attack by the amine on this π-complex forms a ruthenium η⁶-(2-aminoethyl)benzene complex. Subsequent exchange with another styrene molecule releases the product and regenerates the catalyst, highlighting a mechanism based on chemistry at the π-arene complex rather than oxidative addition. berkeley.edu

Rate-Determining Steps and Selectivity Control in Catalytic Reactions

Selectivity Control : Ligands exert profound control over reaction selectivity. In the Heck reaction, the regioselectivity of the olefin insertion step is influenced by both steric and electronic factors dictated by the ligand. organic-chemistry.org In stereoselective catalysis, the chirality of the ligand is directly responsible for enantioselectivity. The rigid C₂-symmetric backbone of ligands like DuPhos or the axial chirality of BINAP create a chiral pocket around the metal center, forcing the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer. nih.gov The P,N-ligands derived from 2-chloroethyldiphenylphosphine can control selectivity through their specific bite angles and the potential for hemilability, where the N-donor arm can dissociate to open a coordination site for substrate binding, influencing both reactivity and selectivity.

The table below outlines the influence of ligand properties on key mechanistic steps.

| Mechanistic Step | Influential Ligand Property | Effect on Catalysis |

|---|---|---|

| Oxidative Addition | High Electron Donicity | Accelerates reaction, especially for unreactive substrates (e.g., Ar-Cl). fishersci.ca |

| Reductive Elimination | Steric Bulk / Wide Bite Angle | Promotes the formation of the product and regeneration of the catalyst. wikipedia.org |

| Transmetalation | Hemilability / Bite Angle | Can open a coordination site for the incoming nucleophile, affecting the rate. |

| Enantioselection | Ligand Chirality / Rigidity | Creates an asymmetric environment, leading to preferential formation of one enantiomer. nih.gov |

Catalyst Design and Optimization Strategies Incorporating 2-Chloroethyldiphenylphosphine

The compound 2-Chloroethyldiphenylphosphine serves as a valuable precursor for the synthesis of more complex phosphine ligands, which are integral to the design of advanced homogeneous catalysts. A common synthetic route involves the reaction of 2-Chloroethyldiphenylphosphine with amines to generate aminophosphine ligands. A particularly versatile and widely studied class of ligands derived from this precursor are the N-substituted bis[2-(diphenylphosphino)ethyl]amine (PNP) ligands. These ligands feature a central nitrogen atom bonded to two diphenylphosphinoethyl arms, creating a tridentate P,N,P coordination pocket. The true utility of this ligand scaffold lies in the ability to modify the third substituent on the central nitrogen atom. This modification provides a powerful tool for fine-tuning the steric and electronic properties of the resulting metal complex, thereby optimizing its catalytic performance for specific organic transformations.

Structure-Performance Relationships in Ligand Design

The rational design of catalysts hinges on understanding the relationship between a ligand's structure and the catalyst's subsequent activity, selectivity, and stability. For ligands derived from 2-Chloroethyldiphenylphosphine, such as the N-substituted bis[2-(diphenylphosphino)ethyl]amine scaffold, the substituent on the central nitrogen atom plays a pivotal role in dictating the catalytic outcome. By systematically varying this group, researchers can precisely modulate the catalyst's properties to meet the demands of a specific reaction.

Research into chromium-based catalysts for ethylene oligomerization has demonstrated the profound impact of the N-substituent's structure on performance. When various alkyl and cycloalkyl substituents are attached to the nitrogen atom of the bis(diphenylphosphino)amine backbone, the resulting chromium catalysts exhibit significant differences in both activity and product selectivity. researchgate.net For instance, ligands bearing cyclopentyl or cyclohexyl groups on the nitrogen atom were found to generate highly active catalysts that show excellent selectivity for the commercially valuable products 1-octene and 1-hexene. researchgate.net

Further studies have revealed that the steric bulk of the N-substituent is a critical parameter. Increasing the steric hindrance at specific positions on the substituent can lead to a marked reduction in the formation of undesirable byproducts, such as methyl- and methylenecyclopentane. researchgate.net Conversely, the introduction of a methyl group at another position on a cyclohexyl ring can shift the catalyst's selectivity, producing a nearly 1:1 mixture of 1-hexene and 1-octene. researchgate.net This illustrates a high degree of tunability, where subtle structural changes to the ligand backbone lead to significant changes in the product distribution.

The influence of the N-substituent extends to other catalytic systems as well. In palladium-catalyzed Suzuki cross-coupling reactions, new bis(diphenylphosphino)amine ligands, such as N,N-bis(diphenylphosphino)benzidine, have been synthesized and evaluated. researchgate.net The catalytic activity of the corresponding palladium complexes in coupling reactions is directly influenced by the nature of the aromatic diamine bridge that constitutes the N-substituent. researchgate.net Furthermore, the functional group attached to the amine can be used to control the solubility of the catalyst. This was demonstrated in the synthesis of water-soluble rhodium complexes for aqueous-phase hydrogenation, where acylation of bis[2-(diphenylphosphino)ethyl]amine with moieties bearing sulfonic acid groups rendered the catalyst soluble in water, a critical factor for its activity in that medium. harvard.edu

The following table summarizes key research findings on the relationship between the structure of N-substituted bis(diphenylphosphino)amine ligands and their performance in various catalytic reactions.

| N-Substituent on PNP Ligand | Metal Center | Catalytic Reaction | Key Performance Findings | Reference |

|---|---|---|---|---|

| Cyclopentyl | Chromium | Ethylene Tetramerization | Good activity and high selectivity toward 1-octene and 1-hexene. | researchgate.net |

| Cyclohexyl | Chromium | Ethylene Tetramerization | High activity and selectivity; increased steric bulk at the 2-position reduces side product formation. | researchgate.net |

| Benzidine | Palladium | Suzuki Cross-Coupling | Active catalyst; performance is dependent on the electronic properties of the benzidine bridge. | researchgate.net |

| Acylated with o-sulfobenzoic anhydride | Rhodium | Homogeneous Hydrogenation | Creates a water-soluble ligand, enabling catalysis in aqueous media. High activity observed. | harvard.edu |

| Biotinylated moiety | Rhodium | Asymmetric Hydrogenation | When conjugated with avidin, the complex acts as an asymmetric catalyst for the hydrogenation of α-acetamidoacrylic acid. | harvard.edu |

Immobilization and Heterogenization of Homogeneous Catalysts (Academic Perspective)

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be challenging and costly, hindering their industrial applicability. A primary goal in academic research is to bridge the gap between homogeneous and heterogeneous catalysis by immobilizing the molecular catalyst onto a solid support. This approach, known as heterogenization, aims to combine the high performance of homogeneous systems with the ease of separation and recyclability of heterogeneous ones. rsc.orgresearchgate.net

Ligands derived from 2-Chloroethyldiphenylphosphine are well-suited for immobilization, provided they are first functionalized with an appropriate anchoring group. A prevalent strategy involves modifying the ligand with a reactive moiety, such as a trialkoxysilane group, which can then form a covalent bond with the surface of an inorganic oxide support like silica (B1680970). researchgate.net For example, bis(diphenylphosphinomethyl)amino ligands functionalized with a triethoxysilane group, such as (Ph₂PCH₂)₂N(CH₂)₃Si(OEt)₃, have been synthesized. researchgate.net The corresponding palladium(II) complexes were then immobilized on silica and demonstrated high activity as catalysts for the Heck reaction. researchgate.net

From an academic standpoint, the process of immobilization is not without its challenges. The reaction between the functionalized phosphine ligand and the support surface can be complex and may lead to the formation of unintended, inactive species. For instance, when bifunctional phosphines containing ethoxysilane groups are reacted with silica, a significant side reaction can occur where the phosphine is quaternized by an ethyl group originating from the ethoxysilane anchor. tamu.edu This results in the formation of a surface-bound ethylphosphonium salt, [R₃PEt]⁺[Si–O]⁻, which occupies space on the support but is incapable of binding to the metal center, leading to a loss of potential active sites and contributing to catalyst leaching if the desired covalent linkage is not efficiently formed. tamu.edu

Another advanced approach involves the use of structured porous materials. Palladium catalysts have been deposited over periodic mesoporous organosilica that has been modified with 2-(diphenylphosphino)ethyl groups. researchgate.net This can be achieved either by co-condensation of a pre-formed palladium complex of [2-(diphenylphosphino)ethyl]triethoxysilane with a silica precursor or by post-synthetic modification of the already-formed porous material. researchgate.net These methods provide a well-defined environment for the catalytic centers.

Beyond inorganic supports, soluble polymers and dendrimers have been explored as catalyst carriers. researchgate.net These macromolecular supports render the catalyst separable from the reaction mixture by techniques like precipitation or membrane filtration. Dendrimers, for instance, can be functionalized at their periphery with metal-binding groups, such as –N(CH₂PPh₂)₂, creating a macromolecular homogeneous catalyst with multiple active sites on its surface. researchgate.net

The table below outlines various strategies for the heterogenization of catalysts based on ligands derived from 2-Chloroethyldiphenylphosphine.

| Ligand Derivative | Support Material | Immobilization Strategy | Resulting Catalyst Application | Reference |

|---|---|---|---|---|

| (Ph₂PCH₂)₂N(CH₂)₃Si(OEt)₃ | Amorphous Silica | Covalent grafting of the triethoxysilane group to surface silanol groups. | Heck reaction (Pd catalyst). | researchgate.net |

| [2-(diphenylphosphino)ethyl]triethoxysilane | Periodic Mesoporous Organosilica | Surfactant-directed co-condensation with a pre-formed Pd(II) complex. | Not specified. | researchgate.net |

| –N(CH₂PPh₂)₂ | Amido-amine Dendrimers | Functionalization of terminal groups on a soluble dendrimer support. | Hydroesterification of alkenes (Pd catalyst). | researchgate.netresearchgate.net |

| Ph₂P(CH₂)₃Si(OEt)₃ | Silica | Covalent grafting. Subject to side reactions forming inactive phosphonium (B103445) salts. | General support for metal complexes. | tamu.edu |

Synthesis and Functionalization of Advanced Organophosphorus Derivatives from 2 Chloroethyldiphenylphosphine

Modular Synthesis of Diversified Phosphine (B1218219) Derivatives

The modular nature of 2-chloroethyldiphenylphosphine permits a systematic approach to the synthesis of diverse phosphine derivatives through targeted alterations at either the haloethyl chain or the phenyl rings. This strategic functionalization allows for the fine-tuning of the ligand's properties for specific applications.

Alterations at the Haloethyl Chain for New Functional Groups

The chloroethyl group in 2-chloroethyldiphenylphosphine is a prime site for introducing new functionalities via nucleophilic substitution and elimination reactions. The carbon-chlorine bond is susceptible to cleavage by a variety of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

One notable transformation of the haloethyl chain is its conversion to a vinyl group through dehydrohalogenation. This reaction is typically achieved by treating the corresponding phosphine oxide, β-chloroethyl diphenylphosphine (B32561) oxide, with a base. The process involves an initial isomerization of β-chloroethyl diphenylphosphinite to β-chloroethyl diphenylphosphine oxide, which is then dehydrohalogenated upon heating to yield vinyl diphenylphosphine oxide acs.org. This vinylic functionality serves as a valuable synthetic handle for further modifications, such as addition reactions.

The chloroethyl group can also readily undergo nucleophilic substitution reactions. While specific examples with 2-chloroethyldiphenylphosphine are not extensively detailed in readily available literature, the principles of such reactions are well-established. For instance, reaction with alkoxides would lead to the formation of ether-functionalized phosphines, while reactions with primary or secondary amines would yield the corresponding amino-functionalized phosphines. These reactions would expand the library of available phosphine ligands with appended donor groups capable of secondary coordination to a metal center.

A general representation of these nucleophilic substitution reactions is shown below:

Ph₂PCH₂CH₂Cl + Nu⁻ → Ph₂PCH₂CH₂Nu + Cl⁻

Where Nu⁻ can be an alkoxide (RO⁻), an amide (R₂N⁻), or another suitable nucleophile. The success and rate of these reactions are influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature.

The following table summarizes potential functional group transformations at the haloethyl chain:

| Reactant/Reagent | Product Functional Group | Reaction Type |

| Base (e.g., strong base on the phosphine oxide) | Vinyl | Elimination (Dehydrohalogenation) |

| Alcohol/Alkoxide | Ether | Nucleophilic Substitution |

| Amine | Amine | Nucleophilic Substitution |

| Thiol/Thiolate | Thioether | Nucleophilic Substitution |

| Cyanide | Nitrile | Nucleophilic Substitution |

Modifications on the Phenyl Rings

Functionalization of the phenyl rings of 2-chloroethyldiphenylphosphine offers another avenue for tuning its electronic and steric properties. These modifications can be achieved through various aromatic substitution reactions, although the presence of the phosphine group can influence the regioselectivity and reactivity of the rings.

One potential strategy for modifying the phenyl rings is through directed ortho-lithiation. This approach has been successfully applied to diphenylphosphine oxides, where the phosphinoyl group directs the lithiation to the ortho position of the phenyl rings. Subsequent reaction with an electrophile introduces a new substituent at that position. A similar strategy could potentially be adapted for 2-chloroethyldiphenylphosphine, likely after oxidation of the phosphorus center to protect it and to provide the directing group effect.

Another approach involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netnih.govnih.gov These reactions are powerful tools for forming carbon-carbon bonds and could be used to introduce alkyl, aryl, or other organic fragments onto the phenyl rings, provided a suitable handle like a bromo or iodo substituent is first introduced on the ring. The synthesis of aryldiphenylphosphine oxides from aryl bromides has been demonstrated, showcasing the feasibility of P-C bond formation involving substituted aryl groups. acs.orgnih.gov

Electrophilic aromatic substitution on the phenyl rings is also a possibility. However, the phosphine group is generally deactivating and can be sensitive to the reaction conditions. Therefore, this approach might require careful optimization to achieve the desired substitution pattern without undesired side reactions.

Exploration of Novel Phosphorus-Containing Architectures

The unique reactivity of 2-chloroethyldiphenylphosphine also positions it as a building block for the synthesis of larger, more complex phosphorus-containing structures, including polymers, macromolecules, and supramolecular assemblies.

Polymeric Materials Precursors (Academic Focus on Chemical Synthesis)

2-Chloroethyldiphenylphosphine and its derivatives can serve as monomers or initiators in polymerization reactions to create novel phosphorus-containing polymers. For instance, related chlorophosphines have been shown to initiate the polymerization of acrylate monomers in the presence of epoxides. This suggests that 2-chloroethyldiphenylphosphine could potentially act as a pre-initiator in similar systems.

Furthermore, polyphosphazenes, a class of inorganic-organic hybrid polymers, are often synthesized from chlorophosphine precursors. umich.eduwikipedia.org The synthesis typically involves the ring-opening polymerization of hexachlorocyclotriphosphazene, followed by the substitution of chlorine atoms with organic side groups. wikipedia.org While not a direct application of 2-chloroethyldiphenylphosphine as a monomer, the chemistry involved in the synthesis of polyphosphazenes highlights the potential for incorporating diphenylphosphinoethyl functionalities into polymeric backbones through carefully designed synthetic routes. The synthesis of poly(dichlorophosphazene) can be achieved through the living cationic polymerization of trichlorophosphoranimine monomers with initiators like phosphorus pentachloride. researchgate.net

Phosphine-based Macromolecules and Supramolecular Assemblies

The functional groups introduced onto 2-chloroethyldiphenylphosphine can be utilized to construct well-defined macromolecules such as dendrimers and to direct the formation of supramolecular assemblies. Phosphine-containing dendrimers have been synthesized using various methods, including the Staudinger reaction between phosphines and azides. acs.orgmdpi.comacs.org By functionalizing the haloethyl chain or the phenyl rings with appropriate reactive groups, 2-chloroethyldiphenylphosphine derivatives could be incorporated as branching units or surface functionalities in dendritic structures.